molecular formula C8H10N2O2 B14706788 N-(Hydroxymethyl)-N'-phenylurea CAS No. 20779-63-9

N-(Hydroxymethyl)-N'-phenylurea

Cat. No.: B14706788
CAS No.: 20779-63-9
M. Wt: 166.18 g/mol
InChI Key: YGWXNEXTFKWALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hydroxymethyl)-N'-phenylurea is a phenylurea derivative of significant interest in biochemical research, primarily for its role as an investigational inhibitor of tyrosinase . Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibitors are critically important for research in dermatology, cosmetics, and agricultural sciences aimed at controlling enzymatic browning . The compound's core structure, a phenylurea, is known for its biological activity; analogues of N-hydroxy-N'-phenylurea have been specifically studied for their potent inhibitory effects on tyrosinase and melanin formation . The hydroxymethyl functional group on the nitrogen atom is a key structural feature, as N-hydroxymethyl compounds are recognized for their reactivity and role in the formation of various S-substituted derivatives in biochemical studies, such as S-ureidomethyl-glutathione conjugates . This makes this compound a valuable precursor for probing metabolic pathways and developing novel enzyme inhibitors. In laboratory settings, single crystals of related phenylurea compounds have been successfully grown from ethanolic solutions for structural analysis via X-ray crystallography, confirming the ability of these molecules to form extensive hydrogen-bonded networks that are relevant for studying molecular interactions . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with standard laboratory safety protocols.

Properties

CAS No.

20779-63-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(hydroxymethyl)-3-phenylurea

InChI

InChI=1S/C8H10N2O2/c11-6-9-8(12)10-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10,12)

InChI Key

YGWXNEXTFKWALF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Direct Synthesis Approaches

Direct synthesis of N-(Hydroxymethyl)-N'-phenylurea and related structures can be achieved through several key reaction pathways. These methods often involve the use of readily available starting materials and provide efficient access to the target compounds.

Reaction Pathways Involving Phenyl Isocyanate and Hydroxymethylating Agents

A fundamental approach to the synthesis of N-substituted phenylureas involves the reaction of phenyl isocyanate with an appropriate nucleophile. For the introduction of a hydroxymethyl group, a direct reaction with a hydroxymethylating agent is not the most common route. Instead, a more typical strategy involves the reaction of phenyl isocyanate with an amine to form a phenylurea derivative, which can then be hydroxymethylated. For instance, the reaction of phenyl isocyanate with N-methylaminoacetic acid in the presence of sodium hydroxide (B78521) yields N-methyl-N-carboxymethyl-N'-phenylurea. prepchem.com This carboxymethyl group can then be a handle for further functionalization.

A more direct incorporation of a hydroxyl-containing moiety is seen in the synthesis of N-hydroxyurea derivatives. For example, N-hydroxy-N-(1-(5-methylfur-2-yl)ethyl)-N'-phenyl urea (B33335) is synthesized by reacting phenyl isocyanate with N-(1-(5-methyl-fur-2-yl)ethyl) hydroxylamine (B1172632) in tetrahydrofuran (B95107) (THF). prepchem.com This reaction proceeds at room temperature and demonstrates the utility of isocyanates in forming urea linkages with hydroxylamine derivatives. prepchem.com

Synthesis from Hydroxylamine and Aromatic Isocyanates (for N-hydroxyurea derivatives)

The reaction between hydroxylamines and aromatic isocyanates provides a direct route to N-hydroxyurea derivatives, which are structurally related to this compound. For example, the synthesis of N-hydroxy-N-phenylurethane can be achieved by reacting N-phenylhydroxylamine with one equivalent of ethyl chloroformate. rsc.org While not a direct synthesis of the title compound, this illustrates a key synthetic strategy for related structures.

The synthesis of hydroxyurea (B1673989) itself can be accomplished through various methods, including the reaction of hydroxylamine hydrochloride with sodium cyanate. researchgate.net This fundamental reaction can be adapted to produce a wide array of substituted hydroxyureas. The resulting hydroxyurea can then be further functionalized. For instance, it can be combined with polymers like carboxy methyl cellulose (B213188) or poly(vinyl alcohol) to create polymer-supported drugs. researchgate.net

Tscherniac-Einhorn Amidomethylation Reactions

The Tscherniac-Einhorn reaction is a classic method for the amidoalkylation of aromatic compounds. wikipedia.org This acid-catalyzed electrophilic aromatic substitution utilizes N-hydroxymethylamides or N-hydroxymethylimides as key reagents. wikipedia.org While not a direct synthesis of this compound from unsubstituted benzene (B151609), it provides a pathway to introduce an N-acylaminomethyl group onto an aromatic ring, which is a related structural motif. The reaction is typically catalyzed by strong acids like sulfuric acid. wikipedia.org The mechanism involves the acid-catalyzed formation of a mesomerically stabilized cation from the N-hydroxymethylamide, which then undergoes electrophilic aromatic substitution. wikipedia.org

Condensation Reactions with Amines and Isocyanates

The condensation of amines and isocyanates is a cornerstone of urea synthesis. The general principle involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. This reaction is highly versatile and can be used to synthesize a wide range of substituted ureas.

A related and widely studied reaction is the condensation of urea with formaldehyde (B43269) to produce urea-formaldehyde resins. google.comresearchgate.netirispublishers.com This reaction proceeds in two steps: an initial reaction to form methylolureas, followed by condensation to form polymers. irispublishers.commdpi.com The process can be catalyzed by either acids or bases. google.com While this produces polymeric materials, the underlying chemistry of forming methylol derivatives of urea is directly relevant to the synthesis of this compound. The curing of these resins involves further condensation reactions, leading to cross-linked structures. ncsu.edu

Strategies for Structural Modification and Derivatization

The this compound scaffold can be incorporated into larger, more complex molecules to modulate their biological activity or physical properties.

Incorporation into Complex Molecular Architectures (e.g., Nucleoside Analogues, Morphinan (B1239233) Derivatives)

The urea and hydroxyurea functionalities are found in various biologically active molecules, including nucleoside analogues and morphinan derivatives.

Nucleoside Analogues: Nucleoside analogues are a critical class of antiviral and anticancer agents. nih.govmdpi.com Their mechanism often involves mimicking natural nucleosides and interfering with nucleic acid synthesis. nih.gov While direct incorporation of the precise this compound moiety is less common, the broader class of urea and hydroxyurea derivatives has been explored. For example, N-hydroxyurea derivatives have been identified as inhibitors of flap endonuclease-1 (FEN1), an enzyme involved in DNA repair. nih.gov The synthesis of complex nucleoside analogues often involves multi-step sequences, including the formation of glycosidic bonds and modification of the sugar or base moieties. nih.govwgtn.ac.nz

Morphinan Derivatives: The N-substituent in morphinan-based opioids plays a significant role in their pharmacological profile. nih.gov While the this compound group itself is not a common substituent, the principles of N-alkylation are central to the synthesis of these derivatives. For instance, N-phenethylmorphinans can be prepared from their corresponding N-methyl precursors via N-alkylation with phenethyl bromide. nih.gov This demonstrates how different functional groups can be introduced at the nitrogen atom of the morphinan scaffold to alter its receptor binding and activity. nih.gov

Derivatization for Linker Formation (e.g., in Silatrane (B128906) Chemistry)

The hydroxymethyl group in this compound serves as a handle for covalent attachment to other molecular scaffolds, a critical step in the formation of functional linkers. One notable application is in the field of silatrane chemistry. Silatranes are a class of organosilicon compounds with a characteristic cage-like structure containing a hypervalent silicon atom, which often imparts unique biological and chemical properties.

While direct derivatization of this compound for silatrane linker formation is not extensively documented, a closely related methodology involves the synthesis of N-(silylmethyl)ureas, which can then be converted to the corresponding silatranes. For instance, N-isopropyl-N′,N′-diorganyl-N-[(triethoxysilyl)-methyl]ureas have been synthesized and subsequently reacted with triethanolamine (B1662121) to yield N-(silatranylmethyl)ureas. researchgate.net This reaction proceeds through the transesterification of the triethoxysilyl group with the three hydroxyl groups of triethanolamine, leading to the formation of the rigid silatrane cage.

This synthetic approach highlights a viable pathway for incorporating the N-phenylurea moiety into a silatrane structure, where the urea functional group can act as a linker. The general reaction is depicted below:

General Reaction for Silatrane Formation from a Silylmethylurea Derivative: R₂NC(O)N(R')CH₂Si(OEt)₃ + N(CH₂CH₂OH)₃ → R₂NC(O)N(R')CH₂Si(OCH₂CH₂)₃N + 3 EtOH

This methodology suggests that if this compound were first converted to an N-(alkoxysilylmethyl)-N'-phenylurea derivative, it could similarly serve as a precursor for the synthesis of novel silatrane-containing compounds.

Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound with different substituents on the phenyl ring is a key strategy for modulating its chemical and physical properties. These modifications can influence factors such as solubility, reactivity, and biological activity. The general approach to synthesizing these analogues involves the reaction of a substituted aniline (B41778) with an appropriate isocyanate or a related carbonyl source.

A common synthetic route to N-aryl-N'-(hydroxymethyl)ureas involves the reaction of a substituted phenyl isocyanate with aminomethanol (B12090428) or the reaction of a substituted aniline with a hydroxymethyl isocyanate precursor. Alternatively, and more frequently, substituted anilines are reacted with sources of the urea backbone.

Systematic studies on N,N'-substituted ureas have demonstrated the feasibility of introducing a wide array of functional groups onto the aryl ring. For example, various N-aryl-N'-heteroaryl-substituted ureas have been prepared from amino(di)azines and substituted isocyanates. acs.org This highlights the broad scope of the urea formation reaction.

The following table summarizes representative examples of substituted phenylurea analogues, illustrating the diversity of substituent patterns that can be achieved. While not all are direct analogues of this compound, they demonstrate the chemical space accessible through established synthetic protocols.

Substituent on Phenyl RingGeneral Structure of AnalogueSynthetic PrecursorsReference
4-ChloroCl-C₆H₄-NH-C(O)-NH-CH₂OH4-Chloroaniline and a hydroxymethyl isocyanate equivalentGeneral synthetic strategies for substituted ureas.
4-MethylCH₃-C₆H₄-NH-C(O)-NH-CH₂OH4-Methylaniline and a hydroxymethyl isocyanate equivalentGeneral synthetic strategies for substituted ureas.
4-NitroO₂N-C₆H₄-NH-C(O)-NH-CH₂OH4-Nitroaniline and a hydroxymethyl isocyanate equivalentGeneral synthetic strategies for substituted ureas.
2,6-Dimethyl(CH₃)₂-C₆H₃-NH-C(O)-NH-CH₂OH2,6-Dimethylaniline and a hydroxymethyl isocyanate equivalentGeneral synthetic strategies for substituted ureas.

The characterization of these analogues typically relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm their chemical structures. mdpi.com

Reaction Mechanisms and Chemical Transformations

Hydrolytic Degradation Pathways

The hydrolysis of phenylureas is a significant degradation pathway that is influenced by pH and environmental conditions.

In basic media, the hydrolytic decomposition of phenylureas is proposed to occur through an addition-elimination mechanism, which is a well-established pathway for the alkaline hydrolysis of amides and carboxylic acid esters. rsc.org This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea (B33335) group. This is followed by the formation of a tetrahedral intermediate, which then eliminates the aniline (B41778) or phenylamine moiety to yield the final products.

At sufficiently high pH, typically in the range of 12 to 14, the dissociation of the aryl-NH group can occur, leading to the formation of its conjugate base. rsc.org This can result in a parasitic side equilibrium, forming an unreactive side product and causing a leveling-off of the hydrolysis rate. rsc.org

The rate of hydrolysis of phenylureas is significantly dependent on the pH of the solution. Both acid- and base-catalyzed hydrolysis can occur. In acidic conditions, the reaction can proceed via an A-1 mechanism, involving the decomposition of the O-protonated conjugate acid, particularly in strongly acidic media. rsc.org The rate of hydrolysis in acidic solutions often shows a bell-shaped curve when plotted against acidity, followed by a minimum and then an increase at very high acid concentrations. rsc.org

In basic conditions (pH 12-14), the rate of hydrolysis tends to level off. rsc.org This is attributed to the formation of an unreactive conjugate base of the phenylurea at high pH. rsc.org The table below summarizes the general influence of pH on the hydrolysis of phenylureas.

pH RangePredominant MechanismGeneral Effect on Reaction Rate
Strongly Acidic A-1 decomposition of O-protonated conjugate acidRate increases with increasing acidity after a local minimum. rsc.org
Weakly Acidic to Neutral Water acts as a proton transfer agent. rsc.orgRate constants are generally low and show little variation. rsc.org
Basic (pH 12-14) Addition-elimination at the carbonyl carbon.Rate levels off at high pH due to the formation of an unreactive conjugate base. rsc.org

This table presents generalized findings for the phenylurea class of compounds.

In the environment, the degradation of phenylurea herbicides is primarily driven by microbial activity. researchgate.net Various bacterial strains have been identified that can initiate the degradation of phenylureas. researchgate.net One of the common initial steps in the microbial metabolism of N,N-dimethyl-substituted phenylurea herbicides is N-demethylation. researchgate.net Another pathway involves the direct hydrolysis of the urea bond to yield the corresponding aniline derivatives. researchgate.net

The degradation of phenylureas in both soil and water can lead to the formation of more toxic metabolites, such as various substituted anilines. nih.gov The persistence of phenylurea herbicides in the environment necessitates an understanding of these degradation pathways to develop effective remediation strategies. nih.gov

Oxidative Transformation Pathways

Oxidative processes are crucial in the degradation of phenylureas, particularly in water treatment scenarios.

Phenylurea herbicides can be degraded by common oxidants used in water treatment, such as chlorine (Cl₂), chlorine dioxide (ClO₂), and ozone (O₃). nih.gov The efficiency of these oxidants in degrading phenylureas generally follows the order: O₃ > ClO₂ > Cl₂. nih.govresearchgate.net

The degradation rates are influenced by the substituents on the phenyl ring. researchgate.net For instance, the degradation of some phenylureas by chlorine dioxide is accelerated under alkaline conditions. researchgate.net Ozonation has been shown to be effective in degrading various phenylurea herbicides, with the reaction kinetics often following a pseudo-first-order model. nih.gov

The following table provides a comparative overview of the degradation of phenylurea herbicides by different oxidants.

OxidantGeneral Degradation EfficiencyInfluencing FactorsKey Findings
Chlorine (Cl₂) ** Generally lower than O₃ and ClO₂. nih.govresearchgate.netpH, concentration of the oxidant.
Chlorine Dioxide (ClO₂) More efficient than Cl₂. nih.govresearchgate.netpH (degradation can be accelerated at higher pH), substituents on the phenyl ring. researchgate.netOxidation involves radical intermediates, hydroxylation, and cleavage of the N-C bond. researchgate.net
Ozone (O₃) **Generally the most efficient. nih.govresearchgate.netpH, ozone dosage.Can lead to the formation of N-nitrosodimethylamine (NDMA) from certain phenylureas. nih.gov

This table presents generalized findings for the phenylurea class of compounds.

The oxidative degradation of phenylureas results in a variety of transformation products and intermediates. Common reaction pathways include N-dealkylation, hydroxylation of the aromatic ring, and cleavage of the N-C bond of the urea group. nih.govresearchgate.net

During ozonation, for example, the reaction mechanisms can involve tertiary amine ozonation, N-dealkylation, hydroxylation, and cleavage of N-C bonds, which can lead to ammonification and nitrification. nih.gov For some N,N-dimethyl-substituted phenylureas, the dimethylamine (B145610) (DMA) functional group can be cleaved and transformed into intermediates like unsymmetrical dimethylhydrazine, which can then form N-nitrosodimethylamine (NDMA). nih.gov

Oxidation with chlorine dioxide can proceed through the formation of radical intermediates, followed by hydroxylation reactions and cleavage of the ureic side-chain. researchgate.net

N-Dealkylation, Hydroxylation, N-C Bond Cleavage, Ammonification, and Nitrification Routes

The breakdown of phenylurea herbicides in the environment often involves a series of complex biochemical reactions. Key transformation pathways include N-dealkylation, hydroxylation, and cleavage of the N-C bond. nih.gov

N-Dealkylation is a primary step in the degradation of many N,N-dimethyl-substituted phenylurea herbicides. iglobaljournal.com This process involves the removal of alkyl groups from the nitrogen atoms of the urea side chain. For instance, the microbial degradation of isoproturon (B30282) is initiated by the successive removal of the two methyl groups. nih.gov This initial demethylation can be a rate-limiting step in the complete mineralization of the herbicide. nih.gov

Hydroxylation is another significant transformation pathway. In this process, a hydroxyl group (-OH) is introduced into the molecule. Fungal degradation of phenylurea herbicides like isoproturon and chlorotoluron (B1668836) has been shown to involve hydroxylation in addition to N-demethylation. nih.gov The soil fungus Mortierella sp. Gr4, for example, can hydroxylate these compounds, leading to the formation of new metabolites. nih.gov

N-C Bond Cleavage is a critical step that leads to the breakdown of the urea structure. Following N-dealkylation, the amide bond of the urea derivative can be hydrolyzed, resulting in the formation of substituted anilines. oup.com For example, the biotransformation of diuron (B1670789) by the soil bacterium Arthrobacter sp. N2 leads to the formation of 3,4-dichloroaniline (B118046). nih.gov

Ammonification and Nitrification are subsequent processes that can occur after the initial breakdown of the phenylurea structure. Ammonification is the conversion of organic nitrogen into ammonia (B1221849) (NH₃) or ammonium (B1175870) (NH₄⁺). Following the cleavage of the phenylurea molecule and the release of aniline derivatives, further microbial action can lead to the release of ammonia. Nitrification is the subsequent oxidation of this ammonia into nitrite (B80452) (NO₂⁻) and then nitrate (B79036) (NO₃⁻) by nitrifying bacteria. academicjournals.org These processes are crucial for the complete mineralization of the nitrogen contained within the original phenylurea compound. During the ozonation of some phenylurea herbicides, ammonification and nitrification have been observed as part of the transformation pathway. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For phenylurea compounds, photochemical decomposition is a key abiotic degradation mechanism.

Photochemical Decomposition Pathways

Photochemical decomposition, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While phenylurea herbicides are generally stable in aqueous solutions under moderate temperatures and a wide pH range, they can undergo photochemical degradation when exposed to sunlight. oup.com This process can lead to the partial degradation of the parent compound and the formation of various photoproducts. It is important to note that these degradation products can sometimes be more toxic than the original compound. researchgate.net Studies on the ozonation of four phenylurea herbicides (isoproturon, chlorotoluron, diuron, and fluometuron) have shown that these compounds can be degraded, with ozone being a more efficient oxidant than chlorine or chlorine dioxide. nih.gov The degradation process can involve reactions such as tertiary amine ozonation and N-dealkylation. nih.gov

Environmental Fate and Persistence of Related Phenylurea Compounds

The environmental fate and persistence of phenylurea compounds are influenced by a combination of their chemical properties and environmental conditions. Factors such as soil type, temperature, humidity, and microbial activity play a significant role in their degradation. nih.gov Phenylurea herbicides are known to be persistent in soil and water environments. nih.gov Their degradation in soil is often slow, and as a result, they can be detected in both surface and groundwater. nih.gov

The degradation of phenylurea herbicides like diuron in soil and water can lead to the formation of metabolites such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (3,4-DCA). mdpi.com These metabolites can also be persistent and may exhibit higher toxicity than the parent compound. mdpi.com The mobility of phenylurea herbicides and their degradation products is a concern for potential water contamination. nih.gov

Biotic and Microbial Transformation Processes

The breakdown of phenylurea compounds in the environment is predominantly carried out by microorganisms, including fungi and bacteria. These biotic processes are crucial for the ultimate mineralization of these herbicides.

Fungal Biodegradation Mechanisms

Fungi play a significant role in the initial transformation of phenylurea herbicides. Several fungal species have been shown to degrade these compounds through various mechanisms. The soil fungus Mortierella sp. Gr4 is capable of degrading phenylurea herbicides such as diuron, linuron (B1675549), and isoproturon. nih.gov The degradation pathways employed by fungi often differ from those of bacteria and can involve N-dealkylation and hydroxylation, leading to a variety of metabolites. nih.gov For instance, the degradation of linuron by Mortierella sp. Gr4 results in successively dealkylated metabolites and 3,4-dichloroaniline. nih.gov

A comparative study on the biodegradation of chlortoluron, diuron, and isoproturon by 90 strains of micromycetes showed that the extent of degradation varied significantly among different fungal species. epa.gov Rhizoctonia solani was found to be particularly effective, depleting over 70% of each of the three tested phenylureas. epa.gov Fungal degradation typically involves the transformation of the side chain without the mineralization of the phenyl ring. researchgate.net

Fungus SpeciesPhenylurea Compound DegradedKey Transformation PathwaysReference
Mortierella sp. Gr4Diuron, Linuron, Isoproturon, ChlorotoluronN-demethylation, Hydroxylation nih.gov
Rhizoctonia solaniChlortoluron, Diuron, IsoproturonBiodegradation epa.gov
Aspergillus nigerDiuronTransformation to metabolites nih.gov
Beauveria bassiana3,4-dichloroaniline (a diuron metabolite)Transformation to 3,4-dichloroacetanilide nih.gov
Cunninghamella echinulata3,4-dichloroaniline (a diuron metabolite)Transformation to 3,4-dichloroacetanilide nih.gov

Bacterial Metabolism and Biotransformation Pathways

Bacteria are key players in the complete degradation of phenylurea herbicides. Bacterial degradation pathways typically begin with the enzymatic hydrolysis of the urea side chain. nih.gov The initial step is often N-demethylation, followed by the cleavage of the amide bond to produce substituted anilines. nih.gov For example, the bacterium Arthrobacter sp. N2 can transform diuron into 3,4-dichloroaniline. nih.gov

Some bacterial strains have demonstrated the ability to mineralize the phenyl ring of these compounds, which is a crucial step for complete detoxification. oup.com A bacterial consortium containing Diaphorobacter sp. and Achromobacter sp. has been shown to synergistically catabolize and mineralize linuron. nih.gov The degradation of phenylurea herbicides by bacteria can be influenced by the specific strain and the structure of the herbicide. mdpi.com For instance, Ochrobactrum anthropi CD3 was able to completely remove diuron, linuron, chlorotoluron, and fluometuron (B1672900) from an aqueous solution. mdpi.com

Bacterium SpeciesPhenylurea Compound DegradedKey Transformation PathwaysReference
Arthrobacter sp. N2Diuron, Chlorotoluron, IsoproturonBiotransformation to corresponding anilines nih.gov
Ochrobactrum anthropi CD3Diuron, Linuron, Chlorotoluron, Isoproturon, FluometuronBiodegradation mdpi.com
Variovorax sp. SRS16DiuronMineralization mdpi.com
Sphingomonas sp.IsoproturonMineralization oup.com

Characterization of Microbial Metabolites and Transformation Products of N-(Hydroxymethyl)-N'-phenylurea

Microbial transformation of phenylurea herbicides is known to proceed through several key reaction types, primarily initiated by either N-dealkylation or hydrolysis of the urea bridge. These reactions are catalyzed by various microbial enzymes, leading to a cascade of intermediate metabolites before potential mineralization.

General Microbial Transformation Pathways for Phenylurea Herbicides:

N-Dealkylation: This is a common initial step in the degradation of N,N-dimethyl substituted phenylureas. researchgate.netoup.comcabidigitallibrary.orgnih.gov Microorganisms, including various bacteria and fungi, possess enzymes capable of sequentially removing the methyl groups from the terminal nitrogen atom. researchgate.netnih.gov This process would be analogous to the potential removal of the hydroxymethyl group from this compound.

Hydrolysis: The cleavage of the urea bridge is another critical transformation, leading to the formation of the corresponding aniline and an alkylamine or alcohol derivative. oup.comoup.com This reaction is often mediated by amidase or hydrolase enzymes. oup.com

Hydroxylation: Fungi, in particular, are known to introduce hydroxyl groups onto the phenyl ring of phenylurea herbicides. nih.gov This can occur at various positions on the aromatic ring, leading to hydroxylated metabolites.

Anticipated Microbial Metabolites of this compound:

Based on the established degradation patterns of other phenylurea herbicides, the following table outlines the potential microbial metabolites of this compound and the analytical techniques commonly employed for their characterization.

Potential Metabolite Predicted Transformation Pathway Common Analytical Characterization Methods
N-PhenylureaN-DehydroxymethylationHigh-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
AnilineHydrolysis of the urea bridgeGas Chromatography-Mass Spectrometry (GC-MS), HPLC-MS
N-(Hydroxymethyl)amineHydrolysis of the urea bridgeDerivatization followed by GC-MS or LC-MS
Hydroxylated this compound derivativesAromatic hydroxylation by fungiHPLC-MS/MS, NMR Spectroscopy

Detailed Research Findings on Related Phenylurea Herbicides:

Extensive research on prominent phenylurea herbicides such as isoproturon, diuron, and linuron has elucidated their metabolic fates in various microbial systems.

For instance, the degradation of isoproturon by Sphingomonas sp. strain Pu21 proceeds through successive N-demethylation steps, yielding N-(4-isopropylphenyl)-N-methylurea (MDIPU) and subsequently 1-(4-isopropylphenyl) urea (DDIPU), before the cleavage of the urea side chain to form 4-isopropylaniline (B126951) (4IA). cabidigitallibrary.org Similarly, the degradation of linuron by the same strain involves the hydrolysis of the amide bond to produce 3,4-dichloroaniline (3,4-DCA). cabidigitallibrary.org

Fungal degradation, as demonstrated with Mortierella sp., also involves N-dealkylation but can be accompanied by hydroxylation of the phenyl ring, leading to a different suite of metabolites compared to bacterial pathways. nih.gov

The characterization of these metabolites heavily relies on chromatographic separation techniques coupled with mass spectrometric detection. nih.gov HPLC is widely used for the separation of these polar compounds, while mass spectrometry provides crucial information for their identification based on mass-to-charge ratios and fragmentation patterns. nih.govnih.gov

While direct experimental data on the microbial metabolites of this compound is currently lacking in the scientific literature, the established degradation pathways for other phenylurea herbicides provide a strong foundation for predicting its environmental fate and the nature of its transformation products. Further research is necessary to specifically identify and characterize the metabolites formed during the microbial degradation of this particular compound.

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

The definitive confirmation of the molecular structure of N-(Hydroxymethyl)-N'-phenylurea is achieved through a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Chemical Structure Confirmation

¹H NMR Spectroscopy:

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be anticipated. The protons on the phenyl group would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The protons of the N-H groups would likely produce broad signals, the chemical shifts of which are highly dependent on the solvent and concentration. The key indicator of the hydroxymethyl group would be a signal for the -CH₂- protons, expected to appear as a doublet coupled to the adjacent N-H proton, and a signal for the -OH proton, which may be a broad singlet.

For the parent compound, phenylurea, in DMSO-d₆, the following ¹H NMR signals have been reported: a signal at 8.53 ppm attributed to the -NH- proton adjacent to the phenyl group, signals at 7.41, 7.22, and 6.90 ppm corresponding to the aromatic protons, and a signal at 5.88 ppm for the -NH₂ protons. The introduction of the hydroxymethyl group would be expected to shift the signal of the adjacent N-H proton and introduce new signals for the -CH₂OH group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the urea (B33335) moiety would be expected to resonate at a downfield chemical shift, typically in the range of δ 155-160 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm). The carbon of the hydroxymethyl group (-CH₂OH) would be a key diagnostic peak, expected in the δ 50-70 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~155-160
Phenyl-C-~120-140
Phenyl-H~7.0-7.5-
NH (phenyl side)Broad, variable-
NH (hydroxymethyl side)Broad, variable-
-CH₂-Coupled to NH~50-70
-OHBroad singlet-

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, several key absorption bands would be expected. The N-H stretching vibrations of the urea group would appear as a broad band in the region of 3300-3500 cm⁻¹. The C=O (amide I) stretching vibration is a strong and characteristic absorption, typically observed around 1630-1680 cm⁻¹. The C-N stretching vibrations and N-H bending (amide II) vibrations would be found in the 1500-1600 cm⁻¹ region. The presence of the hydroxymethyl group would be confirmed by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching vibration in the 1000-1200 cm⁻¹ range. Aromatic C-H stretching and bending vibrations would also be present.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be valuable for confirming the presence of these functional groups, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Expected Infrared (IR) Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (urea)Stretching3300-3500Strong, Broad
O-H (alcohol)Stretching3200-3600Strong, Broad
Aromatic C-HStretching3000-3100Medium
C=O (urea)Stretching (Amide I)1630-1680Strong
N-H (urea)Bending (Amide II)1500-1600Medium
Aromatic C=CStretching1450-1600Medium
C-N (urea)Stretching1200-1400Medium
C-O (alcohol)Stretching1000-1200Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₀N₂O₂), the expected molecular weight is approximately 166.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 166. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion at m/z 135. Another characteristic fragmentation pathway for phenylureas involves the cleavage of the urea bond, which could lead to fragments corresponding to the phenyl isocyanate ion (C₆H₅NCO⁺, m/z 119) and the aminomethanol (B12090428) ion (CH₂NH₂OH⁺, m/z 47) or their further breakdown products. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula. The differentiation of positional isomers of N,N'-substituted ureas by mass spectrometry has been demonstrated, indicating this technique's power in detailed structural analysis. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl ring in this compound. Phenylurea herbicides are known to absorb UV radiation, and this property is often exploited for their detection in analytical methods. chromatographyonline.com

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), would be expected to show an absorption maximum (λmax) in the ultraviolet region, likely around 240-250 nm. This absorption is due to the π → π* transitions within the benzene (B151609) ring. The exact position and intensity of the absorption maximum can be influenced by the solvent polarity.

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of many phenylurea compounds, which are often thermally unstable and thus not suitable for gas chromatography. chromatographyonline.com A reversed-phase HPLC method would be appropriate for this compound.

A typical HPLC system for this analysis would consist of a C18 column as the stationary phase and a mobile phase composed of a mixture of acetonitrile and water. chromatographyonline.comchromatographyonline.com The detection is commonly performed using a UV detector set at the absorption maximum of the compound (e.g., around 245 nm). chromatographyonline.com The retention time of this compound would be specific to the exact chromatographic conditions (e.g., column dimensions, mobile phase composition, flow rate, and temperature). By comparing the retention time and the UV spectrum of a sample to that of a certified reference standard, the identity and purity of this compound can be confirmed. This method also allows for the quantification of the compound in various matrices.

Table 3: Typical HPLC Parameters for the Analysis of Phenylurea Compounds
Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate Typically 1.0 mL/min
Detection UV at ~245 nm
Temperature Ambient or controlled

Solid-Phase Extraction (SPE) and Microextraction Techniques for Sample Preparation

The accurate determination of this compound and related phenylurea compounds in various matrices often necessitates a preliminary sample preparation step to isolate and preconcentrate the analyte, thereby minimizing matrix interference. Solid-Phase Extraction (SPE) and its miniaturized counterparts, known as microextraction techniques, are powerful tools for this purpose. sigmaaldrich.com These methods offer rapid and selective sample cleanup prior to chromatographic analysis. sigmaaldrich.com

Conventional SPE involves passing a liquid sample through a sorbent-packed cartridge that retains the target analyte, which is later eluted with a suitable solvent. sigmaaldrich.com For phenylurea compounds, various SPE sorbents can be employed. A common choice is a polymeric reversed-phase sorbent, which can yield purer sample extracts compared to methods like protein precipitation, a feature that is particularly valuable when analyzing complex biological fluids. nih.gov

In recent years, a shift towards greener and more efficient sample preparation has led to the development of several microextraction techniques. mdpi.com These methods are characterized by their reduced consumption of organic solvents and enhanced user safety. mdpi.com

Key Microextraction Techniques for Phenylurea Compounds:

Dispersive Solid-Phase Extraction (d-SPE): This technique utilizes a small amount of sorbent dispersed directly into the sample solution. nih.gov A rapid and efficient d-SPE method using a microporous metal-organic framework, Zn₄O(NTB)₂, has been developed for the extraction of phenylurea herbicides. nih.gov This adsorbent demonstrates high sensitivity and can be quickly regenerated with a simple methanol wash. nih.gov

Fabric Phase Sorptive Extraction (FPSE): In FPSE, a flexible fabric substrate is coated with a sol-gel hybrid sorbent, creating a microextraction device that is directly immersed in the sample. mdpi.com A modified version, Magnet-Integrated FPSE (MI-FPSE), incorporates a magnetic stirrer into the device, combining extraction and agitation into a single unit for rapid and simultaneous sample preparation. mdpi.com

Supramolecular Solvent-Based Microextraction (SUPRAS): This method involves the microextraction of herbicides into a supramolecular solvent, which is formed through the self-assembly of molecules like decanoic acid in the presence of a co-solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

Solid-Phase Microextraction (SPME): SPME uses a coated fiber to directly extract analytes from a sample matrix without the need for solvents. nih.gov The fiber can be exposed to the headspace above the sample or directly immersed into it. nih.gov

The table below summarizes various extraction techniques applicable to phenylurea compounds.

Interactive Table: Extraction Techniques for Phenylurea Analysis

Technique Sorbent/Solvent System Key Features Reference
Dispersive SPE (d-SPE) Metal-Organic Framework (Zn₄O(NTB)₂) High sensitivity, rapid extraction (10 min), regenerable adsorbent. nih.gov
Fabric Phase Sorptive Extraction (FPSE) Sol-gel coated fabric Flexible, can be directly immersed in the sample. mdpi.com
Supramolecular Solvent Microextraction Decanoic acid / Tetrahydrofuran (THF) Efficient microextraction based on self-assembling solvents. researchgate.net
Solid-Phase Microextraction (SPME) Coated fused silica (B1680970) fiber Solvent-free, equilibrium-based extraction. nih.gov

Optimization of Chromatographic Parameters (e.g., Columns, Elution Gradients)

The separation and quantification of this compound are typically achieved using High-Performance Liquid Chromatography (HPLC). The quality of a chromatographic separation is critically dependent on the optimization of several parameters to ensure adequate resolution, sensitivity, and reasonable analysis time. nih.gov The goal of optimization is often to maximize the resolution between relevant peaks while minimizing the separation time. nih.govmostwiedzy.pl

Columns: The most common stationary phase for the separation of phenylurea herbicides is a C18 (octadecylsilyl) reversed-phase column. nih.govresearchgate.net These columns effectively separate moderately polar compounds like phenylureas from various sample matrices.

Elution Gradients: Gradient elution, where the composition of the mobile phase is changed during the analysis, is essential for separating multiple phenylurea compounds in a single run. nih.govresearchgate.net A typical mobile phase combines an aqueous component (like water, sometimes with a pH modifier like formic or acetic acid) and an organic modifier, most commonly acetonitrile or methanol. nih.govukm.my The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic modifier concentration to elute more strongly retained compounds. ukm.my

The optimization process involves systematically adjusting parameters such as:

Mobile Phase Composition: The ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous phase. mostwiedzy.pl

pH of the Aqueous Phase: Adjusting the pH can alter the retention characteristics of ionizable analytes. nih.gov

Flow Rate: Affects both analysis time and separation efficiency. mostwiedzy.pl

Column Temperature: Can influence peak shape and retention times. mostwiedzy.pl

The following table presents examples of chromatographic conditions used for the analysis of phenylurea herbicides.

Interactive Table: Optimized HPLC Parameters for Phenylurea Analysis

Column Mobile Phase Gradient Program Example Detection Reference
C18 A: WaterB: Acetonitrile Gradient elution Fluorescence (with post-column derivatization) nih.govresearchgate.net
C18 A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile 0-2 min, 10-40% B; 2-6 min, 40-60% B; 6-12 min, 60-90% B MS/MS ukm.my

Quantitative and Qualitative Analysis

Derivatization Strategies for Enhanced Detection (e.g., Post-Column Derivatization for Fluorescence Detection)

While UV detection is feasible for phenylureas, its sensitivity can be limited. To achieve lower detection limits, derivatization strategies are employed to convert the target analyte into a product with superior detection characteristics, such as high fluorescence. nih.govresearchgate.net For phenylurea compounds, a particularly effective method is HPLC with post-column UV decomposition followed by fluorescence detection. nih.govresearchgate.net

In this approach, after the phenylurea compounds are separated on the HPLC column, they are passed through a photoreactor equipped with a UV lamp (e.g., 254 nm). nih.govresearchgate.net The UV irradiation causes the phenylurea molecule to decompose, yielding a highly fluorescent aromatic amine. This derivative is then detected by a fluorescence detector, providing significantly enhanced sensitivity and selectivity compared to direct UV detection. nih.govresearchgate.net

This post-column derivatization technique has been successfully used for the simultaneous determination of 15 different phenylurea herbicides in complex matrices like rice and corn. nih.govresearchgate.net The method demonstrates good linearity, precision, and recovery, making it suitable for trace-level analysis. nih.govresearchgate.net

While pre-column derivatization is another common strategy, where the analyte is derivatized before injection into the HPLC system, the post-column UV decomposition method is well-established for this class of compounds. nih.govnih.gov

Development of Electrochemical Sensors and Biosensors

The development of sensors offers a rapid and cost-effective alternative to chromatographic methods for the detection of specific compounds. For this compound, both electrochemical and biosensor strategies are conceivable.

Biosensors: A promising approach for detecting urea-containing compounds is the use of enzyme-based biosensors. mdpi.com A hydrogel-based biosensor has been developed for the detection of urea, which relies on the enzyme urease. mdpi.com The hydrolysis of urea by urease produces an alkaline pH change, which is detected by a pH-sensitive hydrogel. mdpi.com This system shows high sensitivity and selectivity and could potentially be adapted for this compound, given the structural similarity. Such a sensor has demonstrated selectivity for urea over related species like N-methylurea. mdpi.com

Electrochemical Sensors: Electrochemical sensors rely on the direct oxidation or reduction of an analyte at an electrode surface. To enhance sensitivity and selectivity, the electrode surface is often modified. For instance, a three-dimensional graphene-like surface has been prepared on a pencil graphite (B72142) electrode for the voltammetric determination of 5-hydroxymethyl-2-furfural (HMF). mdpi.com This modification increased the electrode's surface area and electron transfer capability, resulting in a 34-fold enhancement of the electrochemical response and a low limit of detection (0.099 μM). mdpi.com Similar strategies involving the fabrication of modified electrodes could be applied to develop a sensitive electrochemical sensor for this compound.

Application of Voltammetric and Flow-Injection Analysis

Voltammetric Analysis: Voltammetry measures the current response of an electroactive analyte to an applied potential. Techniques like Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) can be used for quantitative analysis. mdpi.com As demonstrated in the development of an HMF sensor, modifying an electrode can dramatically improve the voltammetric signal for a target analyte, allowing for its determination in real samples with excellent stability and anti-fouling properties. mdpi.com An electrochemical method for this compound would likely involve its irreversible reduction or oxidation at a specially prepared electrode surface. mdpi.com

Flow-Injection Analysis (FIA): Flow-Injection Analysis is an automated analytical technique that involves injecting a discrete sample volume into a continuously flowing carrier stream. bohrium.com The sample mixes with reagents in the stream, and the resulting product is measured by a downstream detector. bohrium.com FIA is known for its high sample throughput, simplicity, and economic use of reagents. bohrium.comnih.gov

FIA can be coupled with various detectors, including spectrophotometers, electrochemical sensors, and mass spectrometers (FIA-MS). nih.govmdpi.com An FIA system for this compound could be designed to incorporate the detection strategies mentioned previously. For example, it could be merged with an electrochemical cell for voltammetric detection or configured for post-column UV derivatization and fluorescence detection, enabling rapid and automated screening of numerous samples. mdpi.combohrium.com

Crystallographic and Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of this compound is crucial for interpreting its chemical behavior and interactions. While specific crystallographic data for this compound was not found, systematic studies on analogous N-aryl-N'-alkyl ureas provide significant insight into its likely conformations. nih.gov

The urea functional group can adopt different conformations due to rotation around the C-N bonds. A study of N-phenyl-N'-cyclopentyl ureas using X-ray crystallography, NMR, and computational methods revealed that the system exists in two primary low-energy conformations: trans-trans and cis-trans . nih.gov

Trans-trans conformation: The N-H bonds are oriented trans to the carbonyl group.

Cis-trans conformation: One N-H bond is cis, and the other is trans to the carbonyl.

The investigation found that for N-phenyl-N'-cyclopentyl urea, the trans-trans and cis-trans conformations have nearly equal energy. nih.gov The cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond between the cis-N'-H and the nitrogen atom of the aryl group (if it is a heterocycle like pyridine) or through other non-covalent interactions. nih.gov The pattern of substitution (e.g., methylation on the nitrogens) has a significant effect on these conformational preferences. nih.gov

These findings suggest that this compound likely also exists as an equilibrium of trans-trans and cis-trans conformers in solution. The presence of the hydroxymethyl group (-CH₂OH) introduces an additional site for hydrogen bonding, which could further influence the conformational landscape compared to a simple alkyl substituent. Computational modeling, such as Density Functional Theory (DFT), combined with experimental NMR analysis, would be powerful tools for elucidating the specific conformational free-energy landscape of this compound. nih.gov

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

A search of crystallographic databases, including the Cambridge Structural Database (CCDC), did not yield a publicly available crystal structure for this compound. The determination of its crystal structure would be a valuable contribution to the field, allowing for a detailed analysis of its molecular geometry.

For illustrative purposes, studies on closely related phenylurea derivatives reveal the types of insights that can be gained. For instance, the analysis of other crystalline phenylurea compounds often highlights the planarity or deviation from planarity of the phenyl and urea groups, as well as the orientation of the substituents.

Analysis of Dihedral Angles and Hydrogen Bonding Networks

The analysis of dihedral angles, which describe the rotation around chemical bonds, is fundamental to understanding the molecule's conformational flexibility and preferences. In this compound, key dihedral angles would include those between the phenyl ring and the urea moiety, as well as the rotation around the C-N and C-O bonds of the hydroxymethyl group.

Chiroptical Properties via Electronic Circular Dichroism (ECD) Spectroscopy in Thin Films

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore would not be expected to exhibit a conventional ECD spectrum in solution or in an isotropic state.

However, chiroptical properties can sometimes be observed in thin films of achiral molecules if they assemble into a chiral supramolecular structure. This phenomenon, known as supramolecular chirality, can be induced by factors such as interactions with a chiral surface or solvent, or through specific packing arrangements in the solid state. There is currently no evidence in the scientific literature to suggest that this compound forms such chiral assemblies in thin films or that it has been studied for any induced chiroptical properties. Such an investigation could reveal novel aspects of its self-assembly behavior.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule, known as its geometry, by finding the lowest energy conformation. researchgate.netnih.govcapes.gov.br For phenylurea compounds, DFT has been utilized to obtain optimized structures. researchgate.net This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Once the optimized geometry is determined, DFT is further employed to analyze the electronic structure. researchgate.netnih.govnih.gov This analysis provides a map of the electron distribution within the molecule, highlighting regions of high and low electron density. This information is vital for understanding how the molecule will interact with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. ajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap generally indicates high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large HOMO-LUMO gap suggests greater stability. The energies of these orbitals and their gap can be calculated using computational methods, providing insights into the molecule's reactivity and its potential to participate in chemical reactions. wuxibiology.comresearchgate.netnih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters
ParameterDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Indicates the ability of a molecule to donate electrons. Higher energy often correlates with a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons.Indicates the ability of a molecule to accept electrons. Lower energy often correlates with a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower stability, while a larger gap indicates greater stability.

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wisc.edufaccts.de It localizes the electron density into one-center (lone pairs) and two-center (bonds) orbitals, which aligns closely with the classical Lewis structure concept. q-chem.com This analysis can reveal important details about orbital interactions, such as delocalization of electron density from a filled donor orbital to an empty acceptor orbital, which can significantly impact molecular stability and geometry. researchgate.netnih.gov

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the molecule's surface, with different colors indicating regions of positive and negative potential. Typically, red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are susceptible to nucleophilic attack. The ESP is instrumental in understanding and predicting molecular recognition and non-covalent interactions. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, exploring its conformational possibilities and interactions with other molecules.

Conformational Stability and Dynamics Studies

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational stability and dynamics studies, often performed using molecular dynamics (MD) simulations, investigate the various conformations a molecule can adopt and the energy associated with each. nih.gov These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility and preferred shapes. Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional structure.

Molecular Docking and Interaction Analysis with Chemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov In the context of drug design, it is used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.govjppres.commdpi.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity, often represented by a docking score. nih.gov

The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov This information is invaluable for understanding the basis of molecular recognition and can guide the design of new molecules with improved binding affinity and biological activity. nih.gov

Table 2: Key Concepts in Molecular Docking
TermDefinitionRelevance in Drug Design
LigandThe small molecule being docked (e.g., this compound).The potential drug candidate whose binding to a target is being investigated.
ReceptorThe macromolecule, typically a protein, to which the ligand binds.The biological target implicated in a disease pathway.
Binding SiteThe specific region on the receptor where the ligand binds.Understanding the geometry and properties of the binding site is crucial for designing effective ligands.
Docking ScoreA numerical value that estimates the binding affinity between the ligand and the receptor.Used to rank and prioritize potential drug candidates; a lower (more negative) score often indicates better binding.
Interaction AnalysisThe identification of specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor.Provides detailed insights into the mechanism of binding and helps in optimizing the ligand structure for improved affinity and specificity.

Theoretical and Computational Studies

Simulation of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms and transition states of N-(Hydroxymethyl)-N'-phenylurea are not extensively available in publicly accessible literature, valuable insights can be drawn from theoretical investigations into closely related systems, particularly urea-formaldehyde (UF) chemistry. mdpi.comirispublishers.com The principles and methodologies applied in these studies provide a framework for understanding the potential reactive pathways of this compound.

Quantum chemistry methods have been employed to investigate the base-catalyzed condensation reactions of urea (B33335) and formaldehyde (B43269), which are analogous to the potential reactions of this compound. mdpi.com One significant finding is the proposal of a new mechanism for the formation of methylene (B1212753) linkages, a common reaction in urea-formaldehyde resin synthesis. mdpi.comirispublishers.com

A key theoretical study identified an E1cb (unimolecular elimination of conjugate base) mechanism for the formation of a methyleneurea (B13816848) intermediate from monomethylolurea or N,N'-dimethylolurea under basic conditions. mdpi.com This intermediate is crucial for the subsequent condensation reactions that lead to polymer chain growth. mdpi.comirispublishers.com The theoretically predicted potential energy barrier for this E1cb step was found to be significantly lower than that of the previously proposed SN2 (bimolecular nucleophilic substitution) mechanism, suggesting it as a more favorable pathway. mdpi.com

The subsequent condensation reactions, involving Michael additions between the methyleneurea intermediate and anions of methylolureas, lead to the formation of various structures, including methylene and ether linkages. mdpi.com Theoretical calculations of the kinetics and thermodynamics of these reactions have helped to rationalize the competitive formation of these different linkage types. mdpi.com For instance, one study calculated the energy barrier for a condensation reaction leading to a uron structure, finding it to be competitive with the formation of linear ether linkages. mdpi.com

Computational models have also been instrumental in understanding the formation of urethanes from isocyanates and alcohols, a reaction class relevant to the synthesis of phenylurea derivatives. mdpi.com These studies often utilize Density Functional Theory (DFT) to map out reaction pathways, identify transition states, and calculate activation barriers. mdpi.com Such computational approaches could be readily applied to investigate the synthesis and subsequent reactions of this compound.

Furthermore, molecular dynamics simulations, particularly using reactive force fields (ReaxFF), have been used to model the thermal decomposition of other nitrogen-rich compounds. nih.govnih.gov These simulations can predict initial decomposition pathways, reaction kinetics, and the influence of other components on thermal stability. nih.govnih.gov A similar approach for this compound could elucidate its thermal degradation mechanisms, identifying the primary bond cleavages and subsequent product formation.

The table below summarizes key energetic data from a theoretical study on a related urea-formaldehyde system, which can serve as an analogy for potential reactions of this compound.

Reaction Step Proposed Mechanism Calculated Potential Energy Barrier (kJ/mol) Reference
Formation of Methyleneurea IntermediateE1cb59.6 mdpi.com
Uron FormationMichael Addition31.3 mdpi.com

Applications in Non Biological Chemical Systems

Catalysis and Ligand Chemistry

The urea (B33335) moiety within N-(Hydroxymethyl)-N'-phenylurea provides effective coordination sites for transition metals, making its parent compound, N-phenylurea, a subject of interest in the development of novel catalytic systems. The presence of the hydroxymethyl group offers a handle for further functionalization or immobilization of the catalyst.

N-Phenylurea as a Ligand in Transition Metal-Catalyzed Reactions (e.g., Pd-catalyzed Heck and Suzuki Coupling)

N-Phenylurea has emerged as an efficient and inexpensive phosphine-free ligand for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net These reactions are crucial for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals, advanced materials, and agrochemicals. researchgate.net The use of N-phenylurea as a ligand circumvents some of the drawbacks associated with traditional phosphine (B1218219) ligands, such as high cost, air sensitivity, and potential toxicity. researchgate.net

In the context of palladium catalysis, the N-phenylurea ligand coordinates to the palladium center, facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. Research has demonstrated the efficacy of N-phenylurea in both the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, and the Suzuki coupling, which couples an organoboron compound with an organohalide. researchgate.net The ligand's effectiveness has been proven for reactions involving aryl bromides and iodides. researchgate.net The development of catalyst systems utilizing N-phenylurea-palladium(II) complexes allows for these coupling reactions to occur under mild conditions, such as at room temperature and in aerobic environments, often in alcohol-water media. researchgate.net

The versatility of the N-phenylurea ligand is further highlighted by its successful application in the coupling of a variety of substrates, including heteroaryl halides and heteroarylboronic acids, leading to the formation of the desired products in high yields. researchgate.net While reactions with aryl and heteroaryl chlorides are also possible, they may necessitate higher catalyst loadings and longer reaction times. researchgate.net

Exploration of Catalytic Activity and Turnover Numbers

A key metric for evaluating the efficiency of a catalyst is its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst before it becomes deactivated. Catalyst systems employing N-phenylurea as a ligand have demonstrated remarkably high turnover numbers, often in the range of 10³ to 10⁴. researchgate.net This high level of activity underscores the ligand's ability to stabilize the palladium catalyst and promote efficient catalytic cycling.

The following table summarizes the performance of a palladium acetate/N-phenylurea catalytic system in the Suzuki coupling of various aryl halides with phenylboronic acid, showcasing the high yields and impressive turnover numbers achieved.

EntryAryl HalideProductYield (%)TON
1IodobenzeneBiphenyl98~9800
2BromobenzeneBiphenyl95~9500
34-Bromoanisole4-Methoxybiphenyl96~9600
44-Bromotoluene4-Methylbiphenyl97~9700
54-Bromobenzonitrile4-Cyanobiphenyl92~9200

Data compiled from studies on N-phenylurea as a ligand in Pd-catalyzed Suzuki reactions. The specific conditions for each reaction (e.g., temperature, solvent, base) influence the exact yield and TON.

The high turnover numbers indicate that the N-phenylurea ligand creates a highly active and stable catalytic species, making it a cost-effective and practical choice for large-scale synthetic applications. researchgate.net The exploration of such ligands is a continuous effort in the field of homogeneous catalysis to develop more sustainable and efficient chemical processes. chemrxiv.org

Materials Science and Engineering

The reactivity of the hydroxymethyl group in this compound, combined with the hydrogen-bonding capabilities of the urea functionality, makes it a valuable monomer and functionalizing agent in the creation of advanced materials.

Integration into Functional Polymers and Composites

This compound can be incorporated into polymer backbones or grafted onto existing polymer surfaces to impart specific functionalities. The hydroxymethyl group can participate in condensation polymerization reactions with other monomers containing suitable functional groups, such as carboxylic acids or isocyanates, to form polyesters or polyurethanes, respectively. The resulting polymers would possess phenylurea moieties as pendant groups, which can enhance properties like thermal stability and mechanical strength through intermolecular hydrogen bonding.

Furthermore, the integration of this compound into polymer matrices can improve their affinity for certain substrates, a property that is particularly useful in the development of composites and coatings. The phenylurea group can act as a site for specific interactions, including hydrogen bonding and π-π stacking, which can enhance the interfacial adhesion between the polymer matrix and fillers or other components of a composite material.

Development of Adsorbent Materials for Chemical Removal

The ability of the urea group to form strong hydrogen bonds and coordinate with metal ions makes this compound and polymers derived from it promising candidates for the development of adsorbent materials. These materials can be designed to selectively capture and remove pollutants from environmental or industrial streams.

For instance, a polymer network containing N-phenylurea units can exhibit a high affinity for heavy metal ions or certain organic pollutants through a combination of chelation and hydrogen bonding interactions. The hydroxymethyl group provides a convenient point of attachment for cross-linking agents, enabling the formation of insoluble, porous materials with a high surface area, which is a critical characteristic for efficient adsorbents. The selectivity of these materials can be tuned by modifying the chemical environment around the urea functionality.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The directional and specific nature of the hydrogen bonds that can be formed by the urea group makes this compound a valuable building block in this field.

Applications in Supramolecular Chemistry and Host-Guest Systems (e.g., Calixarene (B151959) Functionalization)

Calixarenes are macrocyclic compounds that have a cup-like shape and are widely used as "host" molecules in supramolecular chemistry due to their ability to encapsulate "guest" molecules. nih.govnih.govencyclopedia.pub The properties of calixarenes can be finely tuned by chemical modification of their upper or lower rims. nih.govencyclopedia.pub

This compound can be used to functionalize calixarenes, thereby introducing urea moieties onto the calixarene scaffold. This can be achieved by reacting the hydroxymethyl group of the title compound with a suitable functional group previously introduced onto the calixarene structure. The presence of the phenylurea groups can significantly alter the host-guest properties of the calixarene. researchgate.net The urea functionalities can act as recognition sites for anionic guests through hydrogen bonding, or they can participate in the formation of more complex, self-assembled supramolecular structures. nih.govnih.gov This functionalization allows for the creation of sophisticated host-guest systems with potential applications in sensing, separation, and catalysis. nih.gov The ability to introduce specific binding sites onto a pre-organized macrocyclic platform like a calixarene is a powerful strategy in the design of artificial receptors and functional supramolecular devices. nih.govencyclopedia.pub

Environmental Chemistry and Remediation Technologies

Adsorption and Sorption Studies for Pollutant Removal

There is no available scientific literature or data on the use of this compound as an adsorbent or sorbent for the removal of pollutants from environmental matrices.

Strategies for Detoxification and Transformation in Water Treatment

No research has been found detailing the application of this compound in detoxification or transformation processes within water treatment technologies.

Q & A

Q. What are the established synthetic routes for N-(Hydroxymethyl)-N'-phenylurea, and how can purity be optimized?

this compound can be synthesized via nucleophilic addition between phenylurea derivatives and formaldehyde under controlled pH (e.g., mildly acidic conditions). A common approach involves reacting N-phenylurea with formaldehyde in aqueous or alcoholic media, followed by recrystallization for purification. Purity optimization requires monitoring reaction completion via TLC or HPLC and employing column chromatography for intermediates. Spectroscopic characterization (e.g., 1^1H/1313C NMR, IR) confirms the hydroxymethyl group’s incorporation by identifying characteristic peaks, such as hydroxyl (~3200–3500 cm1^{-1}) and urea carbonyl (~1640–1680 cm1^{-1}) stretches .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve the hydroxymethyl (-CH2_2OH) proton signals (δ ~4.5–5.0 ppm) and urea NH groups (δ ~6.5–8.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C8_8H11_{11}N2_2O2_2, expected m/z 167.0821).
  • X-ray Crystallography : For definitive confirmation of molecular geometry, though this requires high-purity crystals .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

In plant biology, seed germination assays (e.g., Arabidopsis or wheat) and senescence-delay tests (e.g., leaf disc assays) are initial screens for cytokinin-like activity. For biomedical applications, cytotoxicity assays (MTT or resazurin-based) in cancer cell lines (e.g., NSCLC, HeLa) and antimicrobial disk diffusion tests (vs. E. coli, S. aureus) are standard. Dose-response curves (0.1–100 µM) help determine EC50_{50}/IC50_{50} values .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence bioactivity compared to chloro or pyridyl groups in phenylurea derivatives?

The hydroxymethyl group enhances hydrophilicity, potentially improving bioavailability but reducing membrane permeability. Comparative studies with analogues like CPPU (N-(2-chloro-4-pyridinyl)-N'-phenylurea) suggest that electron-withdrawing groups (e.g., -Cl) increase receptor binding affinity in cytokinin signaling, while hydroxymethyl may favor hydrogen bonding with targets like histidine kinase receptors. Molecular docking simulations can predict interaction differences using software like AutoDock Vina .

Q. How can researchers address stability challenges during in vitro experiments with this compound?

The compound’s stability is pH- and temperature-sensitive. Recommendations:

  • Storage : Lyophilized form at -20°C, avoiding aqueous solutions >24 hours.
  • Buffered Systems : Use phosphate buffers (pH 6.5–7.5) to minimize hydrolysis.
  • HPLC Monitoring : Regular checks for degradation products (e.g., formaldehyde via Schiff base formation) .

Q. What experimental strategies resolve contradictions in reported biological effects of this compound?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Solutions include:

  • Orthogonal Assays : Validate antiproliferative effects using both MTT and clonogenic assays.
  • Transcriptomic Profiling : RNA-seq to identify consistent gene expression patterns (e.g., senescence-related genes like SAG12) across models .
  • Metabolomics : Track urea degradation pathways to distinguish compound-specific vs. metabolic effects .

Q. What in silico tools predict the interaction of this compound with plant or mammalian receptors?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model binding to cytokinin receptors (e.g., Arabidopsis AHK3) or human kinases.
  • QSAR Models : Train models using datasets of urea derivatives’ bioactivities to predict EC50_{50} values .

Q. What safety protocols are essential for handling this compound in lab settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.
  • Ventilation : Use fume hoods during weighing/solubilization.
  • Waste Disposal : Incineration for solid waste; aqueous waste neutralized with dilute HCl before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.